Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate
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Overview
Description
Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in disease progression. The compound has been shown to have potent anti-inflammatory, antimicrobial, and anticancer properties.
Biochemical and Physiological Effects:
Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate has various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation, and inhibit the growth of various microorganisms. The compound has also been shown to have a low toxicity profile, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate in lab experiments is its potency and selectivity. The compound has been shown to have a high affinity for specific targets, making it an ideal tool compound for studying various biological processes. However, the compound's limitations include its low solubility and stability, which can affect its efficacy in certain experiments.
Future Directions
There are various future directions for the use of Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate. One of the significant directions is in the development of new drugs for the treatment of cancer, inflammation, and microbial infections. The compound's unique properties make it an ideal candidate for drug development. Additionally, the compound's use in studying various biological processes can lead to the discovery of new targets for drug development.
Conclusion:
In conclusion, Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate is a promising chemical compound that has various scientific research applications. Its unique properties make it an ideal candidate for drug development and studying various biological processes. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
The synthesis of Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate involves the reaction of 5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinylamine with methyl hydrazinecarboxylate. The reaction occurs in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate has various scientific research applications. One of the significant applications is in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. It has also been used as a tool compound to study various biological processes.
properties
Product Name |
Methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}carbonyl)hydrazinecarboxylate |
---|---|
Molecular Formula |
C14H12BrFN4O3S |
Molecular Weight |
415.24 g/mol |
IUPAC Name |
methyl N-[[5-bromo-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]carbamate |
InChI |
InChI=1S/C14H12BrFN4O3S/c1-23-14(22)20-19-12(21)11-10(15)6-17-13(18-11)24-7-8-2-4-9(16)5-3-8/h2-6H,7H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
HGJUAEIJNVQWEM-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C1=NC(=NC=C1Br)SCC2=CC=C(C=C2)F |
Canonical SMILES |
COC(=O)NNC(=O)C1=NC(=NC=C1Br)SCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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